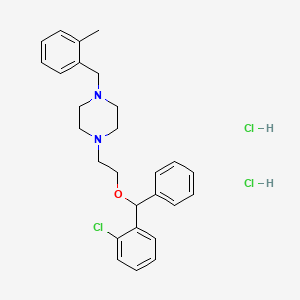
Chlorbenzoxamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorbenzoxamine hydrochloride is an antimuscarinic agent primarily used for the treatment of peptic ulcer disease and other functional gastrointestinal disorders . It is a structural analog of hydroxyzine and exhibits unique properties that make it effective in antagonizing gastric ulceration without significantly affecting gastric secretory functions .
Preparation Methods
The synthesis of chlorbenzoxamine hydrochloride involves the reaction of 1-(2-chlorophenyl)-2-(phenylmethoxy)ethane with 1-(2-methylbenzyl)piperazine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
Chlorbenzoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced compounds.
Scientific Research Applications
Chlorbenzoxamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antimuscarinic agents and their chemical properties.
Biology: Research involving this compound focuses on its effects on smooth muscle tissues and its potential use in treating gastrointestinal disorders.
Medicine: The compound is studied for its therapeutic potential in treating peptic ulcers and other related conditions.
Mechanism of Action
Chlorbenzoxamine hydrochloride exerts its effects by antagonizing muscarinic receptors in the gastrointestinal tract. This action reduces the motility and secretory functions of the stomach, thereby alleviating symptoms associated with peptic ulcers. The compound does not exhibit significant anticholinergic or antihistaminic activity but produces a nonspecific depression of isolated smooth muscle .
Comparison with Similar Compounds
Chlorbenzoxamine hydrochloride is compared with other similar compounds such as hydroxyzine and carbinoxamine. While all these compounds share structural similarities, this compound is unique in its specific antagonism of gastric ulceration without significantly affecting gastric acid concentration . This makes it a valuable therapeutic agent for treating peptic ulcer disease.
Similar Compounds
- Hydroxyzine
- Carbinoxamine
Properties
CAS No. |
5576-62-5 |
|---|---|
Molecular Formula |
C27H33Cl3N2O |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H |
InChI Key |
ZTACEXAAXMFRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


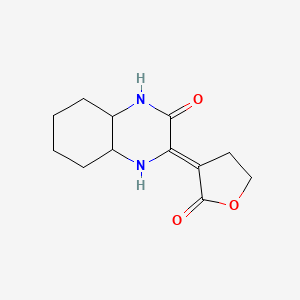
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
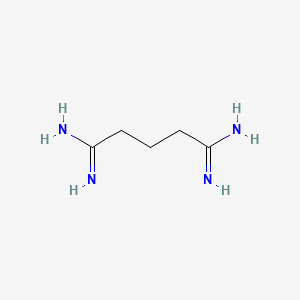
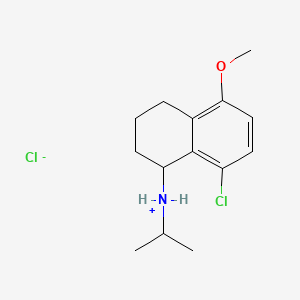
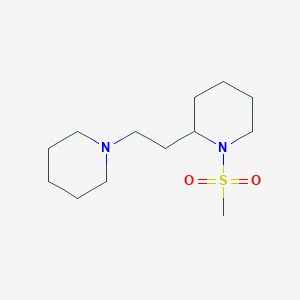
![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
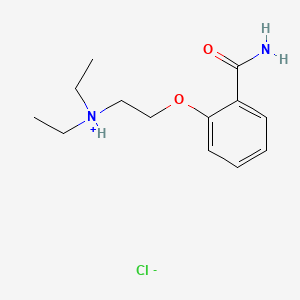
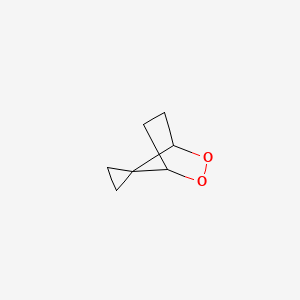
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)

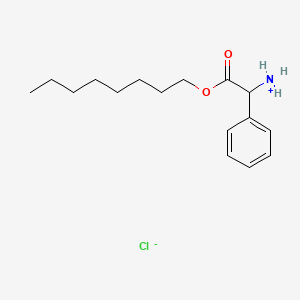

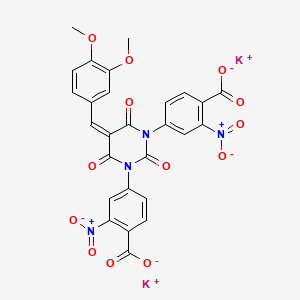
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
